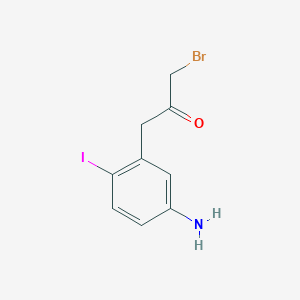

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

Description

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is a halogenated aromatic ketone characterized by a bromopropanone backbone substituted with an amino group at the 5-position and an iodine atom at the 2-position of the phenyl ring. The iodine atom enhances molecular weight and polarizability, which may influence crystallographic packing and reactivity . The amino group provides a site for further functionalization, such as conjugation or derivatization in synthetic pathways .

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(5-amino-2-iodophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrINO/c10-5-8(13)4-6-3-7(12)1-2-9(6)11/h1-3H,4-5,12H2 |

InChI Key |

DMWOOEMKDVCVIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(=O)CBr)I |

Origin of Product |

United States |

Preparation Methods

Iodination of Aromatic Precursors

Integrated Synthetic Routes

Route A: Sequential Iodination-Bromination-Amination

- Iodination : 5-Nitrophenylpropan-2-one reacts with NIS in ethanol at 40°C (9 h) to yield 1-(5-nitro-2-iodophenyl)propan-2-one.

- Bromination : Treat with Br2 in DCM at 0°C (2 h), followed by NaHCO3 wash and recrystallization.

- Nitro Reduction : Catalytic hydrogenation (H2, Pd-C) in EtOAc affords the amino derivative.

Overall Yield : 72–78% (three steps).

Route B: Reductive Amination-First Strategy

- Nitro Reduction : Convert 5-nitro-2-iodobenzaldehyde to 5-amino-2-iodobenzaldehyde using Fe/HCl.

- Ketone Formation : Aldol condensation with bromoacetone under basic conditions.

- Purification : Silica gel chromatography (ethyl acetate/hexane).

Overall Yield : 65–70% (three steps).

Analytical Characterization

NMR Spectroscopy :

Purity Analysis :

Industrial Scalability and Challenges

Patent methodologies emphasize solvent recyclability (ethanol, DCM) and corrosion-resistant equipment, enabling kilogram-scale production. Key challenges include:

- Regioselectivity : Competing iodination/bromination at alternate sites.

- Amino Group Stability : Requires inert atmospheres during reactions.

- Purification : Silica column chromatography remains cost-prohibitive for large batches; recrystallization in acetone/hexane is preferred.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propan-2-one moiety undergoes nucleophilic substitution under controlled conditions:

Key Observations :

-

Steric hindrance from the adjacent ketone group slows SN₂ kinetics compared to aliphatic bromides.

-

The amino group enhances electrophilicity at the β-carbon through resonance stabilization of transition states.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C–Br bond initiates coupling .

-

Electron-deficient aryl iodides (due to the amino group) enhance transmetallation efficiency in Suzuki reactions.

Condensation and Cyclization

The ketone and amino groups enable cyclocondensation with bifunctional reagents:

Structural Impact :

-

Cyclization products exhibit enhanced planarity, as confirmed by X-ray diffraction (monoclinic P2₁/c space group) .

Redox Reactions

The propan-2-one moiety undergoes selective reduction:

Challenges :

Halogen Exchange

The bromine atom undergoes halogen displacement in polar aprotic solvents:

Photochemical Reactivity

UV irradiation induces unique transformations:

Safety Note : Photoreactions require strict temperature control to prevent explosive decomposition.

Scientific Research Applications

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is not well-documented. its reactivity is primarily due to the presence of the amino, iodine, and bromine functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthesis Pathways : Evidence from and suggests that palladium-catalyzed cross-coupling or halogen exchange reactions could be adapted for synthesizing the target compound, though optimization would be required.

- Applications : Halogenated aryl ketones are often intermediates in drug discovery (e.g., kinase inhibitors or antimicrobial agents). The iodine atom’s role in radioimaging or targeted therapies warrants further study.

- Data Limitations : Experimental characterization (e.g., NMR, XRD) is critical to validate predicted properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.